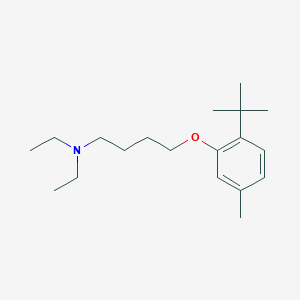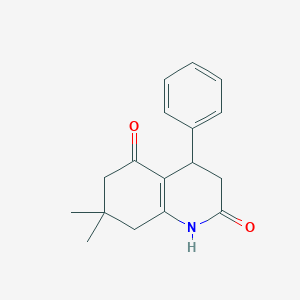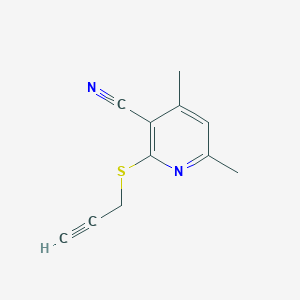
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine, also known as Venlafaxine, is a synthetic compound that belongs to the class of antidepressant drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used for the treatment of major depressive disorder, anxiety disorders, and panic disorders.
Mechanism of Action
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain circuits that regulate mood and anxiety.
Biochemical and Physiological Effects:
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Advantages and Limitations for Lab Experiments
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in the brain. However, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over an extended period of time. Additionally, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine. One area of interest is the development of new SNRI drugs with improved efficacy and fewer side effects. Another area of interest is the use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine in combination with other drugs for the treatment of psychiatric disorders. Additionally, there is growing interest in the potential use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine for the treatment of other conditions, such as chronic pain and cognitive impairment. Further research in these areas could lead to new treatments and improved outcomes for patients.
Synthesis Methods
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine is synthesized by the reaction of 2-tert-butyl-4-methylphenol with N,N-diethylethylenediamine in the presence of a base, followed by reaction with 1-chlorobutane. The resulting product is then purified to obtain 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine.
Scientific Research Applications
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been extensively studied for its therapeutic effects in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and migraine headaches.
properties
IUPAC Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-7-20(8-2)13-9-10-14-21-18-15-16(3)11-12-17(18)19(4,5)6/h11-12,15H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKIVCHNXUPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)



![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)
![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)

![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)